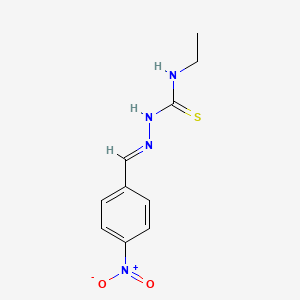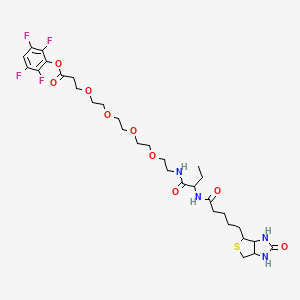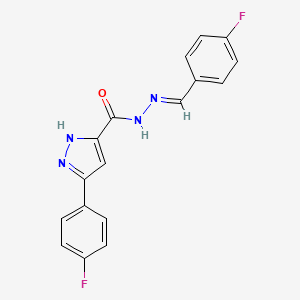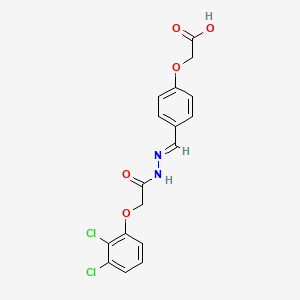![molecular formula C15H11Cl2N3O2 B12041259 2-[(2E)-2-benzylidenehydrazino]-N-(2,3-dichlorophenyl)-2-oxoacetamide](/img/structure/B12041259.png)
2-[(2E)-2-benzylidenehydrazino]-N-(2,3-dichlorophenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2E)-2-benzylidenehydrazino]-N-(2,3-dichlorophenyl)-2-oxoacetamide: , also known by its chemical formula C22H16Cl3N3O3 , is a compound with intriguing properties. It belongs to the class of hydrazones and exhibits a distinctive structure due to the presence of both a hydrazone functional group and a chlorinated phenyl ring.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common method involves the condensation reaction between 2,3-dichlorobenzaldehyde and benzylidenehydrazine . The reaction proceeds under suitable conditions, resulting in the formation of the target compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, solvent choice, and purification steps ensures efficient production.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction processes may yield reduced forms of the compound.
Substitution: Substitution reactions involving the chlorinated phenyl group are possible.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the chlorines.
Major Products:: The major products depend on the specific reaction conditions and reagents used. Oxidation may yield carboxylic acid derivatives, while reduction could lead to hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry::
Hydrazone Ligands: Researchers explore its coordination chemistry as a ligand in metal complexes.
Organic Synthesis: Used as a building block for more complex molecules.
Antimicrobial Properties: Investigated for potential antibacterial or antifungal activity.
Anticancer Studies: Assessed for its impact on cancer cell lines.
Dye Synthesis: Used in the preparation of dyes and pigments.
Pharmaceutical Intermediates: Serves as an intermediate in drug synthesis.
Mécanisme D'action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
Comparaison Avec Des Composés Similaires
While 2-[(2E)-2-benzylidenehydrazino]-N-(2,3-dichlorophenyl)-2-oxoacetamide stands out due to its unique structure, similar compounds include 2-(2-benzylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide and 2-(2-benzylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide . These compounds share common features but exhibit distinct properties.
Propriétés
Formule moléculaire |
C15H11Cl2N3O2 |
|---|---|
Poids moléculaire |
336.2 g/mol |
Nom IUPAC |
N'-[(E)-benzylideneamino]-N-(2,3-dichlorophenyl)oxamide |
InChI |
InChI=1S/C15H11Cl2N3O2/c16-11-7-4-8-12(13(11)17)19-14(21)15(22)20-18-9-10-5-2-1-3-6-10/h1-9H,(H,19,21)(H,20,22)/b18-9+ |
Clé InChI |
CZLPXDJZUSACDF-GIJQJNRQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-chlorophenoxy)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12041197.png)



![(1E,2E)-3-phenyl-2-propenal 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B12041209.png)


![2-Ethyl-3-methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041227.png)

![8-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12041234.png)
![4-(6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonyl)-piperazine-1-carboxylic acid ethyl ester](/img/structure/B12041238.png)
